molecular formula C9H5N3OS B1530947 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 55115-79-2

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B1530947
CAS No.: 55115-79-2
M. Wt: 203.22 g/mol
InChI Key: XVEUJPQIDXXNFD-UHFFFAOYSA-N
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Description

8-Thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one (CAS: 55115-79-2) is a heterocyclic compound featuring a fused tricyclic scaffold with sulfur (thia), nitrogen (triaza), and ketone functional groups. Its complex structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound is commercially available through suppliers like Bi-de Pharm, with purity grades and safety guidelines emphasizing precautions against heat and ignition sources (e.g., P210: "Keep away from heat/sparks/open flames") .

Properties

IUPAC Name

8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c13-8-7-6(11-4-12-8)5-2-1-3-10-9(5)14-7/h1-4H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEUJPQIDXXNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under reflux conditions. This reaction leads to the formation of the desired pyrimidinone ring system . Another approach involves the use of 2-aminothiophene derivatives, which are cyclized with formamide or formamidine acetate to yield the target compound .

Industrial Production Methods

While specific industrial production methods for pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using cost-effective reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tricyclic heterocycles, often modified at key positions to tune biological activity, stability, or synthetic feasibility. Below is a detailed comparison with analogs:

Structural Analogs with Substitution Variations

Compound Name (CAS) Structural Variation Molecular Formula Molecular Weight Key Properties
8-Thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one (55115-79-2) Base structure C₁₀H₇N₃OS 233.25 g/mol High thermal sensitivity; used in kinase inhibitor studies
13-(Dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),4,10,12-pentaen-6-one (861238-33-7) Dimethylamino substitution at C13 C₁₂H₁₁N₄OS 271.31 g/mol Discontinued due to instability; limited solubility
11,13-Dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),4,10,12-pentaene-6-thione (1144455-32-2) Oxa (oxygen) replaces thia (sulfur); thioketone C₁₃H₁₃N₃OS 275.33 g/mol Improved oxidative stability; discontinued due to synthesis challenges
5-[(4-Fluorophenyl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-...pentaen-6-one (1223762-43-3) Bulky aryl substitutions C₂₄H₁₈FN₃OS₂ 447.55 g/mol Enhanced lipophilicity; potential CNS activity

Biological Activity

The compound 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a member of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antifungal and antimicrobial activities, along with relevant case studies and research findings.

Structural Characteristics

The compound features a complex tricyclic structure with a thiazole moiety and multiple double bonds that contribute to its reactivity and biological activity. The presence of nitrogen atoms in the triazine ring enhances its potential for interaction with biological targets.

Molecular Formula

  • Molecular Formula : C₁₃H₁₃N₅OS
  • Molecular Weight : 273.34 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds within the triazine class. For instance, derivatives containing thiosemicarbazides have shown promising results against Candida albicans and other fungal strains.

Case Study: Antifungal Potency

A study evaluated a series of triazine derivatives for their antifungal activity against C. albicans. Compound 10l , a structural analogue, demonstrated:

  • MIC (Minimum Inhibitory Concentration) : 4.0 μg/mL against C. albicans.
  • Synergistic Activity : Enhanced efficacy when combined with fluconazole (FICI range from 0.127 to 0.25) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Research indicates that structural modifications can significantly influence the activity.

Research Findings

  • In vitro Studies : A comparative analysis showed that derivatives of 8-thia-triazines exhibited selective antibacterial activity with MIC values ranging from 1 to 16 μg/mL against several Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Summary of Biological Activities

Activity TypeTarget OrganismMIC (μg/mL)Notes
AntifungalCandida albicans4.0Moderate activity as monotherapy
AntifungalCryptococcus spp.≤0.125High potency observed
AntimicrobialVarious Bacteria1 - 16Selective activity noted

Comparison with Related Compounds

Compound NameStructure TypeMIC (μg/mL)Activity Type
Compound 10l Thiosemicarbazide4.0Antifungal
Compound A (Piperazine Derivative)Piperazine8 - 32Antimicrobial
Compound B (Triazine Derivative)Triazine2 - 16Antimicrobial

Conclusion and Future Directions

The compound This compound exhibits significant biological activity, particularly in antifungal and antimicrobial domains. Ongoing research is essential to explore its full therapeutic potential and elucidate detailed mechanisms of action.

Future studies should focus on:

  • Structural optimization to enhance efficacy.
  • In vivo studies to assess pharmacokinetics and toxicity.
  • Exploration of combination therapies to combat resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

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